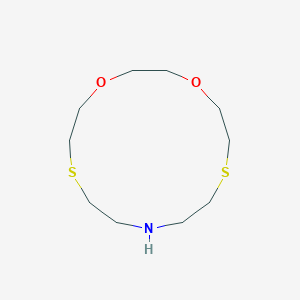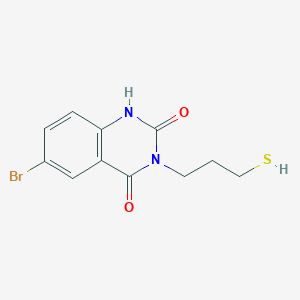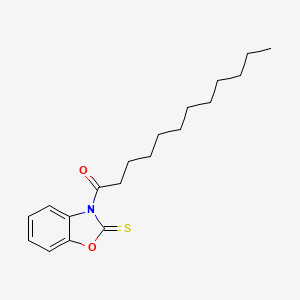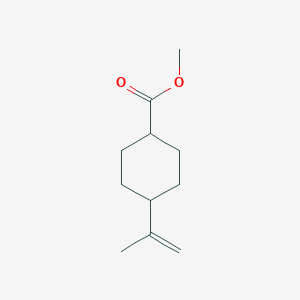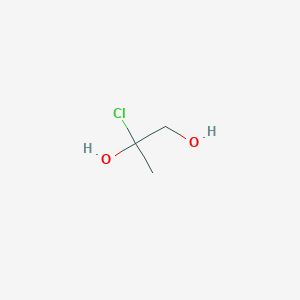![molecular formula C50H67ClN2O10 B14265938 3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, dimethylamino, hydroxy, and methyloxan groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may include:
Formation of the Core Structure: This step involves the construction of the pentacyclic heptacosa core through cyclization reactions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of chloro groups with other nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use as a therapeutic agent or drug candidate.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Modulation of Pathways: Influence on signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide analogs: .
Other Pentacyclic Compounds: Molecules with similar core structures but different functional groups.
Eigenschaften
Molekularformel |
C50H67ClN2O10 |
|---|---|
Molekulargewicht |
891.5 g/mol |
IUPAC-Name |
3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide |
InChI |
InChI=1S/C50H67ClN2O10/c1-10-13-29-16-17-31-20-25(3)38(62-39-23-35(53(8)9)43(28(6)61-39)52-47(59)40-27(5)34(51)18-19-36(40)54)15-12-14-33-30(11-2)22-32-42(26(4)21-37(55)44(32)56)49(33,7)45(57)41-46(58)50(31,24-29)63-48(41)60/h12,14,16-20,22,26,28-29,31-33,35,37-39,42-44,54-57H,10-11,13,15,21,23-24H2,1-9H3,(H,52,59)/b14-12+,25-20+,45-41? |
InChI-Schlüssel |
YBVBNDGHKHKUAG-RJSIKDNPSA-N |
Isomerische SMILES |
CCCC1CC23C(C=C1)/C=C(/C(C/C=C/C4C(=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5O)O)C)CC)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)N(C)C)\C |
Kanonische SMILES |
CCCC1CC23C(C=C1)C=C(C(CC=CC4C(=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5O)O)C)CC)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


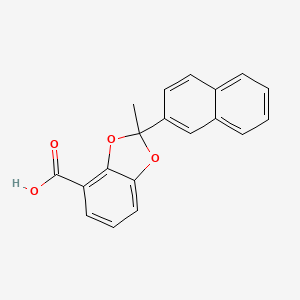
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
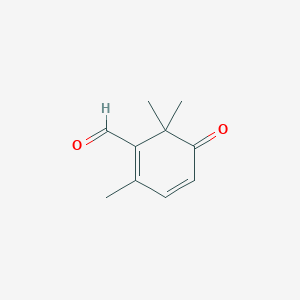
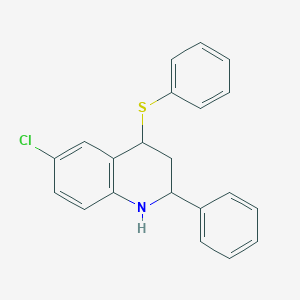
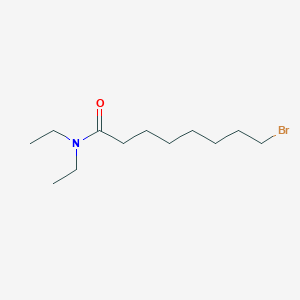
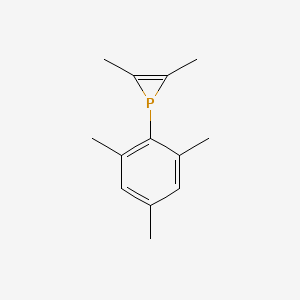

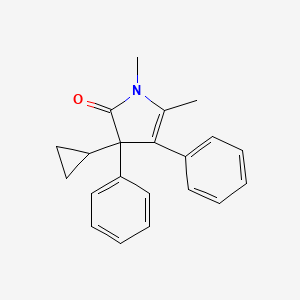
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
